Lirodenine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

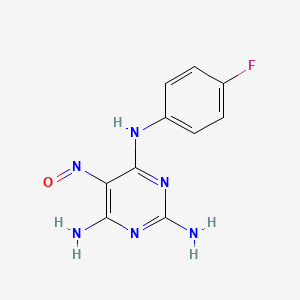

Liriodenine is a bio-active isolate of the Chinese medicinal herb Zanthoxylum nitidum. Liriodenine is an oxoaporphine alkaloid with a wide range of biological activities, including antimicrobial, anticancer, and cardiovascular effects .

Vorbereitungsmethoden

Liriodenine can be synthesized through various methods. One notable method involves its isolation from Zanthoxylum nitidum, where it reacts with gold compounds such as HAuCl4 and NaAuCl4 to form [LH][AuCl4] and [AuCl3L], respectively . These compounds are characterized by IR spectroscopy, electrospray ionization mass spectrometry, 1H-NMR spectroscopy, and elemental analysis . Industrial production methods typically involve the extraction of liriodenine from natural sources, followed by purification processes to obtain the pure compound.

Analyse Chemischer Reaktionen

Liriodenine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It reacts with gold compounds to form coordination complexes, such as [LH][AuCl4] and [AuCl3L] . These reactions are typically carried out under controlled conditions, with specific reagents and solvents to facilitate the formation of the desired products. The major products formed from these reactions include various gold-liriodenine complexes, which exhibit significant biological activity .

Wissenschaftliche Forschungsanwendungen

Liriodenine has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal complexes . In biology and medicine, liriodenine has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit topoisomerase II, block cell cycle progression, and induce apoptosis in various cancer cell lines . Additionally, liriodenine has antimicrobial properties, making it effective against a range of microorganisms, including bacteria and fungi . In industry, liriodenine is explored for its potential use in developing new therapeutic agents and as a bioactive compound in traditional Chinese medicine .

Wirkmechanismus

The mechanism of action of liriodenine involves several molecular targets and pathways. It inhibits topoisomerase II, an enzyme essential for DNA replication and separation of newly replicated chromosomes in eukaryotic cells . Liriodenine also induces apoptosis by activating caspases and causing the degradation of the PARP protein . In cancer cells, it blocks cell cycle progression in the G2/M phase by inhibiting the kinase activity of the B1/CDK1 complex . Additionally, liriodenine increases intracellular nitric oxide levels, which can inhibit cell proliferation and induce apoptosis .

Vergleich Mit ähnlichen Verbindungen

Liriodenine is compared with other similar compounds, such as anonaine and norstephalagine, which are also aporphine alkaloids . These compounds share similar structural features and biological activities. liriodenine is unique in its ability to form coordination complexes with metals, such as gold, which enhances its biological activity . Other similar compounds include syringaresinol, yangambin, and eudesmin, which are lignans with different biological properties .

Eigenschaften

CAS-Nummer |

5849-56-9 |

|---|---|

Molekularformel |

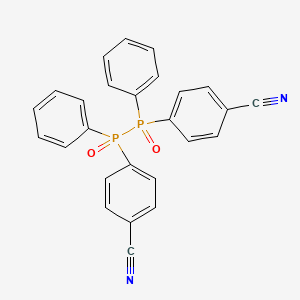

C26H18N2O2P2 |

Molekulargewicht |

452.4 g/mol |

IUPAC-Name |

4-[[(4-cyanophenyl)-phenylphosphoryl]-phenylphosphoryl]benzonitrile |

InChI |

InChI=1S/C26H18N2O2P2/c27-19-21-11-15-25(16-12-21)31(29,23-7-3-1-4-8-23)32(30,24-9-5-2-6-10-24)26-17-13-22(20-28)14-18-26/h1-18H |

InChI-Schlüssel |

LOQRLFDLUYKOGD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C#N)P(=O)(C3=CC=CC=C3)C4=CC=C(C=C4)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine](/img/structure/B13985264.png)